molecular formula C9H13NO2S B8712221 2-Ethyl-5-(methylsulfonyl)aniline

2-Ethyl-5-(methylsulfonyl)aniline

Cat. No.: B8712221
M. Wt: 199.27 g/mol
InChI Key: LXLCZYFQFULCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(methylsulfonyl)aniline is a substituted aniline derivative featuring an ethyl group at the 2-position and a methylsulfonyl group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-ethyl-5-methylsulfonylaniline

InChI

InChI=1S/C9H13NO2S/c1-3-7-4-5-8(6-9(7)10)13(2,11)12/h4-6H,3,10H2,1-2H3

InChI Key

LXLCZYFQFULCFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Anti-Inflammatory and Kinase Inhibition Profiles

Compound Class Biological Activity Comparison to Reference Drugs References
4-(Methylsulfonyl)aniline derivatives - COX-2 inhibition : Reduced paw edema in rats (egg-white model) at 3 mg/kg.
- Compounds 11 and 14 outperformed diclofenac in efficacy over 120–300 min.
Superior to diclofenac in sustained anti-inflammatory effects
5-(Ethylsulfonyl)-2-methoxyaniline - VEGFR2 inhibition : Critical pharmacophore for angiogenesis inhibition.
- Used in kinase inhibitor development (e.g., anticancer agents).
Comparable to commercial kinase inhibitors
Benzimidazole-aniline hybrids - Dual activity: Anti-inflammatory (COX-2) and kinase inhibition.
- Synergistic effects due to benzimidazole core enhancing binding affinity.
Combines mechanisms of NSAIDs and targeted therapies

Key Observations:

  • COX-2 Selectivity : 4-(methylsulfonyl)aniline derivatives maintain or enhance anti-inflammatory activity when integrated into NSAID scaffolds (e.g., naproxen, indomethacin) .
  • Kinase Inhibition : Sulfonyl-aniline fragments (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) are privileged structures in kinase inhibitor design due to their ability to occupy hydrophobic pockets in enzyme active sites .

Physicochemical Properties

Table 3: Solubility and Stability Data

Compound Solubility in Polar Solvents Stability Under Acidic Conditions Key Characterization Methods References
4-(Methylsulfonyl)aniline Soluble in DMSO, methanol Stable at pH 2.0 (protonated NH₂) ¹H NMR, HRMS, COX-2 binding assays
5-(Ethylsulfonyl)-2-methoxyaniline Poor in water; soluble in DCM/THF Degrades under strong acids (e.g., HNO₃) ¹³C NMR, IR, elemental analysis
Benzimidazole derivatives Moderate in ethyl acetate Stable during Pd-catalyzed reactions ¹H/¹³C NMR, X-ray crystallography

Key Observations:

  • Solubility Challenges : Sulfonyl-aniline derivatives often exhibit poor aqueous solubility, necessitating formulation adjustments (e.g., co-solvents like PEG) for in vivo studies .
  • Stability in Synthesis : Nitration and reduction steps in multi-step syntheses require precise temperature control to avoid decomposition .

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